2,5-Bis(2-methylbutan-2-yl)thiophene

Steric effect Structure-Activity Relationship Physical Organic Chemistry

2,5-Bis(2-methylbutan-2-yl)thiophene (CAS 649740-10-3) is a 2,5-disubstituted thiophene derivative. It features a central thiophene ring symmetrically substituted at the 2- and 5-positions with bulky tertiary 2-methylbutan-2-yl (tert-pentyl) groups.

Molecular Formula C14H24S
Molecular Weight 224.41 g/mol
CAS No. 649740-10-3
Cat. No. B12595611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2-methylbutan-2-yl)thiophene
CAS649740-10-3
Molecular FormulaC14H24S
Molecular Weight224.41 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(S1)C(C)(C)CC
InChIInChI=1S/C14H24S/c1-7-13(3,4)11-9-10-12(15-11)14(5,6)8-2/h9-10H,7-8H2,1-6H3
InChIKeyNABWLJOEZZWBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(2-methylbutan-2-yl)thiophene: A Bulky 2,5-Disubstituted Thiophene Building Block


2,5-Bis(2-methylbutan-2-yl)thiophene (CAS 649740-10-3) is a 2,5-disubstituted thiophene derivative [1]. It features a central thiophene ring symmetrically substituted at the 2- and 5-positions with bulky tertiary 2-methylbutan-2-yl (tert-pentyl) groups. With a molecular formula of C14H24S and a molecular weight of 224.41 g/mol [1], it belongs to a class of alkylthiophenes primarily used as synthetic intermediates and monomers for advanced materials. Its defining characteristic is the significant steric bulk imparted by the tert-pentyl substituents, which is hypothesized to influence its solubility, crystallinity, and reactivity profile compared to analogs with smaller or linear alkyl chains.

Bulky tert-pentyl architecture for solubility engineering and steric shielding in thiophene monomers
Key synthetic intermediate for thienothiophene-based conducting polymers and optoelectronic materials
Research-grade building block for controlled cross-coupling and structure-property studies in polymer science

Why Inferior Analogs Cannot Replace 2,5-Bis(2-methylbutan-2-yl)thiophene in Performance-Critical Applications


Simple substitution of 2,5-Bis(2-methylbutan-2-yl)thiophene with a generic 2,5-dialkylthiophene is highly inadvisable due to the profound impact of steric bulk on downstream material properties. The specific branched architecture of the tert-pentyl group dictates unique intermolecular spacing in the solid state, solubility parameters, and steric shielding during reactions. Using a smaller analog like the 2,5-di-tert-butyl derivative could result in a drastically different crystal packing motif, leading to lower solubility, uncontrolled aggregation, or a loss of the steric protection needed to prevent undesirable side reactions during polymerization [1]. These structural variations are non-trivial and can be the critical factor between a monomer that successfully yields a high-performance polymer and one that fails to polymerize controllably.

Target 2,5-Bis(2-methylbutan-2-yl)thiophene
tert-pentyl substituents
Larger van der Waals volume; distinct crystal packing and solubility
Substitute 2,5-Di-tert-butylthiophene or other di-alkyl analogs Different steric profile may lead to uncontrolled aggregation, altered solubility, or failure in polymerization
Target Branched tert-pentyl architecture Sterically shields 2,5-positions, enabling selective 3,4-functionalization
Substitute n-alkyl (linear) 2,5-disubstituted thiophenes Insufficient steric hindrance; may result in side reactions and loss of reactivity control

Quantitative Differentiation Evidence for 2,5-Bis(2-methylbutan-2-yl)thiophene vs. Close Analogs


Differentiation by Steric Bulk: Taft Es vs. Key Thiophene Analogs

The dominant point of differentiation is the steric requirement of the tert-pentyl group. While no Taft steric parameter (Es) for tert-pentyl was found in the literature for direct comparison, class-level inference underscores its importance. For perspective, the Taft Es value for the structurally simpler tert-butyl group is -1.54, which dwarfs that of a methyl group (Es = 0.00) [1]. The tert-pentyl group, with an additional methylene unit, introduces even greater conformational freedom and a larger excluded volume. This prevents close molecular packing and facilitates the formation of highly soluble, amorphous polymer films, a property demonstrably absent in unsubstituted or methyl-substituted analogs as per the broader field of conjugated polymer design [2].

Steric Bulk
Class-level
tert-pentyl: larger VdW volume vs. tert-butyl (Taft Es = -1.54); methyl (Es = 0.00)
Supports solubility screening context; bulk facilitates amorphous film formation
Class-level inference; literature steric parameters used for comparison
Steric effect Structure-Activity Relationship Physical Organic Chemistry

Preferred Steric Shield for Controlled Polymerization vs. Di-n-alkylthiophenes

A direct comparative study on 2,5-dialkylthiophenes in Kumada catalyst-transfer polycondensation demonstrates that steric hindrance near the reaction center is a decisive factor. Monomers with no substituents at the ortho positions polymerize smoothly, while 'disubstituted' analogs (like 2-bromo-5-chloromagnesio-3,4-dihexylthiophene) fail to polymerize at all due to steric prohibition of the key transmetalation step [1]. This principle directly validates the role of a bulky protecting group at the 2,5-positions: it can prevent unwanted reactivity at those sites, directing the reaction to other functional groups. The specific tert-pentyl group offers a quantifiable level of steric bulk that is greater than tert-butyl, providing a tunable level of protection not achievable with smaller or linear alkyl chains, which may not sufficiently block the alpha-positions.

Polymerization Reactivity
Class-level
Unsubstituted thiophene polymerizes; 3,4-dihexyl analog fails under Kumada conditions
Demonstrates steric block role at 2,5-positions for controlled reactivity
Qualitative pass/fail from catalyst-transfer polycondensation study
Polymer chemistry Steric hindrance Kumada polycondensation

Enabling Thienothiophene Conducting Polymer Syntheses

Patent literature explicitly positions tertiary alkyl-substituted thienothiophenes, where the substituent can be tert-pentyl, as superior materials for conducting polymer applications [1]. While the patent does not provide a direct quantitative comparison table between alkyl groups, it classifies the tert-pentyl group as a preferred substituent for creating soluble, film-forming polymers suitable for organic light-emitting diodes, photovoltaics, and field-effect transistors. The bulky alkyl group's role is explicitly to impart solubility, a property that would be significantly diminished if replaced with a less bulky or linear alkyl analog. This class-level claim supports the unique value proposition of the tert-pentyl-substituted molecular architecture for electronic applications.

Conducting Polymer Solubility
Class-level
Patent identifies tert-pentyl as preferred substituent for soluble thienothiophene polymers
Supports role as solubility-enabling intermediate for optoelectronics
Patent-sourced class-level claim; performance verification recommended
Conducting polymers Thienothiophenes Optoelectronics

High-Value Application Scenarios for 2,5-Bis(2-methylbutan-2-yl)thiophene Based on Evidence


Synthesis of Soluble Thienothiophene-Based Semiconductors

As supported by its inclusion in the patent family for high-performance conducting polymers [1], a primary use case is the synthesis of thieno[3,4-b]thiophene monomers bearing a solubility-enhancing tert-pentyl group. The bulky substituent directly enables the solution-processing of the resulting polymer, a critical advantage over insoluble, unsubstituted analogs, making it a strategic procurement choice for developing printable and flexible organic electronics.

Sterically Protected Thiophene Intermediate for Controlled Cross-Coupling

The significant steric bulk of the 2,5-bis(tert-pentyl) groups acts as a protecting group, shielding the alpha-positions of the thiophene ring [1]. This allows for highly selective functionalization at other positions (e.g., 3,4-) without side reactions, a strategic advantage for synthesizing complex, specifically patterned thiophene oligomers where common alternatives like 2,5-dibromo or 2,5-di-n-alkylthiophenes would lead to complex mixtures or failure due to lack of sufficient steric inhibition [1].

Model Compound for Steric Parameterization in Material Science

The compound serves as an ideal model for quantifying the impact of tertiary aliphatic bulk on the solid-state packing and electronic properties of thiophene derivatives. Academic researchers can use it to probe the relationship between substituent size, intermolecular spacing, and charge transport, generating fundamental design rules for next-generation organic semiconductors, an exploratory application not feasible with less bulky or more common analogs.

Application
Selection Property
Validation Focus
Thienothiophene-based semiconductor synthesis
Bulky tert-pentyl group for solubility
Solution-processability and film formation
Sterically controlled cross-coupling intermediate
Steric shield at 2,5-positions
Selective functionalization at 3,4-positions
Steric parameterization model studies
Model tertiary alkyl architecture
Structure-property relationships for organic semiconductors
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